molecular formula C18H12BrN B8212390 2-Bromo-7-phenyl-9H-carbazole

2-Bromo-7-phenyl-9H-carbazole

Cat. No.: B8212390
M. Wt: 322.2 g/mol
InChI Key: VRKACZDZEZKNMM-UHFFFAOYSA-N
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Description

2-Bromo-7-phenyl-9H-carbazole (CAS 1656983-56-0) is a brominated carbazole derivative that serves as a versatile and critical building block in advanced chemical research, particularly in the fields of material science and medicinal chemistry. Its molecular formula is C₁₈H₁₂BrN, with a molecular weight of 322.20 g/mol . This compound is characterized by a rigid aromatic carbazole structure substituted with a phenyl group and a bromine atom, which provides a reactive site for further functionalization via cross-coupling reactions. In organic electronics, it is employed as a key intermediate for synthesizing hole-transport materials and phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs) . The carbazole unit is highly valued in this field for its good hole-transport properties and high triplet energy, which are essential for developing efficient phosphorescent OLEDs (PHOLEDs) . Furthermore, its rigid, planar structure makes it a valuable precursor for developing fluorescent dyes and materials for organic solar cells . Beyond material science, the carbazole skeleton is a significant structural motif in pharmaceutical research, as it is found in compounds exhibiting a range of biological activities such as antitumor, antioxidant, and antimicrobial effects . The bromine functionality on the carbazole core allows researchers to easily modify the structure, making 2-Bromo-7-phenyl-9H-carbazole a valuable scaffold in the synthesis of novel bioactive molecules and functional materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-7-phenyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKACZDZEZKNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This two-step method involves Suzuki-Miyaura coupling to form a biphenyl intermediate, followed by cyclization to yield the carbazole core.

Step 1: Synthesis of 4-Bromo-2-nitro-biphenyl

  • Reactants : o-Iodonitrobenzene, 4-bromophenylboronic acid.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Solvent : Dimethoxyethane (DME)/water (3:2 v/v).

  • Conditions : Reflux at 85°C for 6 hours under nitrogen.

  • Yield : ~35.4 mmol/L (isolated as a yellow oil).

Step 2: Cyclization to 2-Bromo-7-phenyl-9H-carbazole

  • Reactant : 4-Bromo-2-nitro-biphenyl.

  • Reductant : Triethyl phosphite.

  • Solvent : o-Dichlorobenzene.

  • Conditions : Heating at 150–160°C for 15–25 hours.

  • Purification : Column chromatography (ethyl acetate/hexane).

  • Yield : ~78%.

Key Advantages

  • Avoids harsh nitration conditions.

  • Scalable for industrial production with minimal waste.

Nitration-Reduction Approach

Direct Nitration of 4-Bromo-biphenyl

  • Reactant : 4-Bromo-biphenyl.

  • Nitration Agent : Cupric nitrate in sulfuric acid.

  • Conditions : 0–30°C for 5 hours.

  • Intermediate : 2-Nitro-4-bromo-biphenyl (reddish-brown oil).

Reductive Cyclization

  • Reductant : Tris(2-pyridyl)phosphine.

  • Solvent : Dichloromethane.

  • Conditions : 90–110°C for 2 hours under noble gas.

  • Purification : Recrystallization with methanol.

  • Yield : 72–78%.

Industrial Relevance

  • Lower energy consumption compared to traditional coal tar extraction.

  • Reduced environmental impact due to efficient solvent recovery.

Condensation with Phenylhydrazine

One-Pot Three-Component Reaction

  • Reactants :

    • 2-Bromocarbazole.

    • Phenylhydrazine.

  • Catalyst : Cobalt(II) phthalocyanine.

  • Additive : N,N,N',N'-Tetramethylethylenediamine (TMEDA).

  • Solvent : Acetonitrile.

  • Conditions : 60°C for 12 hours.

  • Yield : 98%.

Key Features

  • Mild conditions and high atom economy.

  • Suitable for laboratory-scale synthesis.

Alternative Deoxygenation Strategies

Triphenylphosphine-Mediated Deoxygenation

  • Reactant : 2-Nitro-4-bromo-biphenyl.

  • Reductant : Triphenylphosphine.

  • Solvent : 1,2-Dichloroethane.

  • Conditions : 180°C for 3 hours.

  • Yield : 75–89%.

Solid-State Mechanochemical Synthesis

  • Method : Ball-milling with palladium catalysts.

  • Advantages :

    • Eliminates solvent use.

    • Compatible with poorly soluble substrates.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Scalability
Suzuki-CyclizationPd(PPh₃)₄DME/water150–160°C78%Industrial
Nitration-ReductionCu(NO₃)₂H₂SO₄/CH₂Cl₂90–110°C72–78%Industrial
CondensationCo(II) phthalocyanineAcetonitrile60°C98%Laboratory
TriphenylphosphinePPh₃1,2-Dichloroethane180°C75–89%Both

Critical Considerations in Synthesis

Purification Techniques

  • Column Chromatography : Essential for isolating intermediates (e.g., 4-bromo-2-nitro-biphenyl).

  • Recrystallization : Methanol or ethyl acetate/hexane mixtures improve purity.

Environmental Impact

  • Waste Reduction : DME/water systems and solvent recovery in industrial methods lower ecological footprint.

  • Green Chemistry : Mechanochemical approaches eliminate solvent use .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-7-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include various substituted carbazole derivatives.

    Oxidation Reactions: Products include oxidized carbazole derivatives with functional groups such as ketones or carboxylic acids.

    Reduction Reactions: Products include hydrogenated carbazole derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
2-Bromo-7-phenyl-9H-carbazole serves as a crucial precursor in the synthesis of materials used in OLED technology. Its structural properties, particularly the presence of a bromine atom and a phenyl group, enhance its electronic characteristics, making it suitable for use as an emissive layer in OLEDs. The compound's ability to facilitate efficient charge transport and light emission is critical for the performance of these devices .

Table 1: Comparison of Carbazole Derivatives in OLED Applications

Compound NameRole in OLEDsKey Features
2-Bromo-7-phenyl-9H-carbazoleEmissive layer precursorHigh efficiency and stability
9-Phenyl-9H-carbazoleHost materialGood charge transport properties
3-Bromo-9H-carbazoleElectron transport layerDifferent reactivity profile
6-Bromo-9H-carbazoleEmissive layerUnique electronic properties

Medicinal Chemistry

Biological Activity
Research indicates that 2-Bromo-7-phenyl-9H-carbazole interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction suggests potential implications for pharmacology and toxicology, as it may modulate enzyme activity, influencing drug efficacy and safety .

Anticancer Potential
The compound exhibits promising anticancer properties by potentially influencing cell signaling pathways related to apoptosis. Studies have shown that its derivatives can induce apoptosis in cancer cells, positioning them as candidates for further development in cancer therapies .

Table 2: Biological Activities of 2-Bromo-7-phenyl-9H-carbazole Derivatives

Activity TypeObserved EffectsReference
Cytochrome P450 ModulationEnhanced binding affinity
Anticancer ActivityInduction of apoptosis in cancer cells
Antioxidant PropertiesPotential therapeutic applications

Synthesis and Structural Insights

The synthesis of 2-Bromo-7-phenyl-9H-carbazole typically involves bromination reactions on the carbazole backbone. The unique substitution pattern contributes to its electronic properties and biological activities. Density functional theory calculations have been employed to model its interactions with proteins such as human serum albumin, indicating its potential as a drug delivery agent or therapeutic compound .

Mechanism of Action

The mechanism of action of 2-Bromo-7-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. The bromine and phenyl groups enhance its ability to interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-Bromo-7-phenyl-9H-carbazole with structurally related carbazole derivatives:

Compound Name Substituents Molecular Weight Key Properties Applications Reference
2-Bromo-7-phenyl-9H-carbazole Br (C2), Ph (C7) 322.21 g/mol High reactivity (C–Br bond), planar structure, strong π-conjugation OLEDs, pharmaceuticals
4-Bromo-9-phenyl-9H-carbazole Br (C4), Ph (C9) 322.21 g/mol Reduced steric hindrance at C4, enhanced charge mobility Organic semiconductors
3-Bromo-9-(4-bromophenyl)-9H-carbazole Br (C3), BrPh (C9) 401.10 g/mol Dual bromine sites for functionalization, increased hydrophobicity Anticancer agents, polymers
2-Bromo-7-methoxy-9H-carbazole Br (C2), OCH₃ (C7) 276.13 g/mol Electron-donating methoxy group, lower melting point (speculative) Fluorescent probes
9-(4-Bromophenyl)-9H-carbazole PhBr (C9) 316.18 g/mol Bromophenyl group at N9, twisted conformation (dihedral angle: 3.41°) Crystallography studies

Key Observations:

Substituent Position Effects:

  • Bromine at the 2-position (as in 2-Bromo-7-phenyl-9H-carbazole) offers steric protection for the carbazole core, whereas bromine at C4 (e.g., 4-Bromo-9-phenyl-9H-carbazole) facilitates charge transport due to reduced steric hindrance .
  • Phenyl groups at C7 (vs. N9 in 9-(4-Bromophenyl)-9H-carbazole) alter π-stacking behavior, impacting luminescence efficiency in OLEDs .

Electronic Modulation:

  • Electron-withdrawing bromine at C2/C3 lowers the HOMO-LUMO gap, enhancing electron mobility. In contrast, methoxy groups (e.g., 2-Bromo-7-methoxy-9H-carbazole) raise HOMO levels, favoring hole transport .

Synthetic Accessibility:

  • Suzuki coupling is a common method for aryl-functionalized carbazoles. For example, 4-Bromo-9-phenyl-9H-carbazole is synthesized via CuI-catalyzed coupling (97% yield) , while 2-Bromo-7-phenyl-9H-carbazole likely requires optimized palladium catalysis due to steric constraints .

Thermal and Spectral Data

  • Melting Points: 2-Bromo-7-phenyl-9H-carbazole: Not reported, but analogs like 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazoles show high thermal stability (mp up to 240°C) due to rigid structures . 9-(2-Bromoethyl)-9H-carbazole: Lower mp (122°C) due to flexible ethyl chain .
  • Spectroscopy:

    • ¹H-NMR: Aromatic protons in 2-Bromo-7-phenyl-9H-carbazole are deshielded (δ 7.2–8.3 ppm), while methoxy groups (e.g., 2-Bromo-7-methoxy-9H-carbazole) show singlet peaks at δ 3.8–4.0 ppm .
    • MS: Brominated carbazoles exhibit characteristic [M+•] and [M+•-Br] fragments (e.g., 316 → 271 for 1,4-Dimethyl-3-nitro-6-aryl-9H-carbazole) .

Biological Activity

2-Bromo-7-phenyl-9H-carbazole is a derivative of carbazole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in cancer therapy and enzyme modulation. The presence of a bromine atom and a phenyl group at specific positions enhances its reactivity and biological interactions.

  • Molecular Formula : C17H14BrN
  • Molecular Weight : Approximately 322.2 g/mol
  • Structure : The compound consists of a carbazole backbone with a bromine atom at the 2-position and a phenyl group at the 7-position, contributing to its unique biological properties.

Anticancer Properties

Research indicates that 2-Bromo-7-phenyl-9H-carbazole interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that it can modulate enzyme activity, potentially leading to enhanced therapeutic effects in cancer treatment. Notably, it has been shown to influence cell signaling pathways involving the p53 protein, which may induce apoptosis in cancer cells, positioning it as a candidate for anticancer therapies .

Enzyme Modulation

The compound's ability to bind with cytochrome P450 enzymes suggests significant implications for pharmacology and toxicology. By modulating these enzymes, 2-Bromo-7-phenyl-9H-carbazole could affect drug metabolism and detoxification processes within the body .

Study on Cytotoxicity

In vitro studies have shown that carbazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds structurally related to 2-Bromo-7-phenyl-9H-carbazole have been evaluated for their effects on human breast cancer cells (MCF-7), with some demonstrating significant cytotoxic effects .

CompoundCell LineIC50 (µM)Notes
2-Bromo-7-phenyl-9H-carbazoleMCF-7TBDPotential apoptosis induction
Similar Carbazole DerivativeMCF-735.6Effective against cancer cells

Structure-Activity Relationship (SAR)

The structure of carbazole derivatives significantly influences their biological activity. Research indicates that modifications at various positions can enhance or reduce cytotoxic effects. For example, the presence of electron-withdrawing groups can improve enzyme inhibition and cytotoxicity .

Q & A

Q. What are the standard synthetic routes for 2-Bromo-7-phenyl-9H-carbazole, and how do reaction conditions influence yield and purity?

The most common synthetic method involves palladium-catalyzed cross-coupling reactions . For example, 2-bromo-7-bromomagnesio-9-alkyl-9H-carbazole derivatives can undergo Suzuki-Miyaura coupling to introduce aryl groups. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands .
  • Solvent : THF or toluene under inert atmospheres (N₂/Ar) .
  • Temperature : Reactions typically proceed at 60–80°C for 24–72 hours .
    Purification via recrystallization (ethanol or ethyl acetate) or column chromatography is critical for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Bromo-7-phenyl-9H-carbazole?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C2, phenyl at C7) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and intermolecular interactions (e.g., π-π stacking, C–H···Br bonds) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >450°C for carbazole polymers) .

Advanced Research Questions

Q. How do structural modifications at the carbazole N-position impact the electronic properties of derivatives?

Introducing alkyl chains (e.g., octyl, propyl) at the N9 position enhances solubility and processability while minimally altering the HOMO-LUMO gap. However, bulky substituents (e.g., branched alkyls) reduce polymerization efficiency due to steric hindrance . Electrochemical studies show that electron-withdrawing groups (e.g., bromine) lower oxidation potentials, making derivatives suitable for organic light-emitting diodes (OLEDs) .

Q. What strategies resolve discrepancies between computational predictions and experimental structural data?

Discrepancies in dihedral angles or packing motifs can arise from crystal lattice effects absent in gas-phase DFT calculations. To address this:

  • Perform periodic boundary condition (PBC) DFT to simulate crystal environments .
  • Validate with Rietveld refinement against experimental X-ray data .
  • Use software like ORTEP-3 to visualize and compare torsion angles .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling conditions for introducing aryl groups?

  • Ligand selection : Bulky ligands (e.g., SPhos) improve catalytic activity for sterically hindered substrates .
  • Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) enhances coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 72 hours to <6 hours while maintaining yields >80% .

Q. What environmental persistence and bioaccumulation patterns are observed for polyhalogenated carbazoles?

Studies on Great Lakes sediment cores show half-lives >50 years for brominated carbazoles due to resistance to microbial degradation. Bioaccumulation factors (BAFs) in fish range from 10³–10⁴, with tissue concentrations correlating with bromine substitution patterns . Mitigation strategies include photodegradation using TiO₂ catalysts under UV light .

Q. How do competing reaction pathways affect regioselectivity in electrophilic substitution?

Bromination at C3/C6 positions competes with C2/C7 sites due to:

  • Directing effects : Electron-rich phenyl groups at C7 deactivate adjacent positions, favoring bromination at C2 .
  • Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) shift reactivity to less hindered sites .
    Control via low-temperature reactions (-20°C) and dilute Br₂ solutions improves regioselectivity .

Q. What analytical approaches validate purity in multi-step syntheses?

  • HPLC-MS : Detects trace impurities (<0.1%) from incomplete coupling or side reactions .
  • Elemental analysis : Confirms stoichiometry (C, H, N, Br) within ±0.3% of theoretical values .
  • DSC/TGA : Identifies residual solvents or decomposition byproducts .

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